Home > Products > Screening Compounds P73390 > 4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide
4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide -

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide

Catalog Number: EVT-5434297
CAS Number:
Molecular Formula: C16H16FNO2
Molecular Weight: 273.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound, designated as (S)-17b in the study, exhibits potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms []. This makes it a potential candidate for an oral anticancer drug, specifically targeting HDACs, which play a role in tumor suppression. (S)-17b also demonstrated antitumor activity in vivo, particularly in models with intact immune systems.

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor []. CETP inhibitors increase high-density lipoprotein cholesterol (HDL-C) levels and may possess antiatherosclerotic properties by enhancing reverse cholesterol transport. BMS-795311 demonstrated favorable characteristics in preclinical studies, including potent CETP inhibition, increased HDL cholesterol content, and an improved safety profile compared to the CETP inhibitor torcetrapib.

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide (PZ-1150)

  • Compound Description: PZ-1150 acts as a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties []. The biotransformation of PZ-1150 was investigated using microsomal and microbial models, revealing the compound's metabolic pathways.

3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide

  • Compound Description: This compound acts as a specific suppressor of the S1 pocket of Glutaminyl Cyclase (QC) []. Inhibiting QC, particularly its S1 pocket, is a potential therapeutic strategy for neurodegenerative diseases, especially Alzheimer's disease.

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

  • Compound Description: This compound is an orally bioavailable KCNQ2 opener that avoids the CYP3A4 metabolism-dependent inhibition (MDI) observed with its analog, compound 1 []. KCNQ2 openers are investigated for their potential in treating various conditions, including epilepsy and pain. The absence of CYP3A4 MDI is a desirable characteristic, as it minimizes potential drug-drug interactions.

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

  • Compound Description: The compound has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, MS, elemental analysis, and X-ray single-crystal determination []. The molecular packing in its crystal structure is stabilized by N—H···O hydrogen bonds.

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide (4)

  • Compound Description: This compound was successfully synthesized using a microwave-assisted Fries rearrangement from an intermediate, heterocyclic amide (3) []. The synthesis was achieved under catalyst- and solvent-free conditions.

Properties

Product Name

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide

IUPAC Name

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

InChI

InChI=1S/C16H16FNO2/c1-11(13-4-3-5-15(10-13)20-2)18-16(19)12-6-8-14(17)9-7-12/h3-11H,1-2H3,(H,18,19)

InChI Key

VWLWPYPLUOIZES-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.